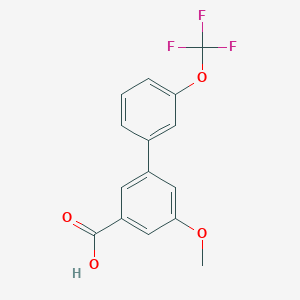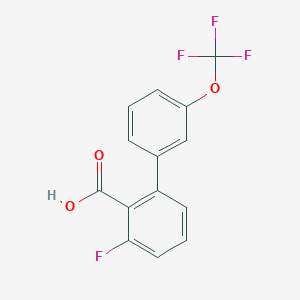
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, also known as MFBT, is a synthetic organic compound belonging to the class of phenylbenzoic acids. It is widely used in the fields of medicinal chemistry and biochemistry due to its ability to form stable complexes with various metal ions. MFBT is a white crystalline solid with a melting point of approximately 241 °C. Its molecular weight is 298.3 g/mol and its formula is C14H11F3O4.
Scientific Research Applications
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been extensively studied in the fields of medicinal chemistry and biochemistry. It has been used in the synthesis of various metal complexes, such as cobalt(III) complexes and zinc(II) complexes. 2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has also been used in the synthesis of novel antibacterial agents, antifungal agents, and anticancer agents. Additionally, it has been used in the synthesis of various catalysts, such as palladium complexes and rhodium complexes.
Mechanism of Action
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% is able to form complexes with metal ions due to its ability to act as a ligand. The formation of these complexes is due to the presence of two electron-donating groups on the phenyl ring, namely the methoxy group and the trifluoromethoxy group. These electron-donating groups form a chelate ring with the metal ion, which is stabilized by the resonance of the electron-donating groups.
Biochemical and Physiological Effects
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties. Furthermore, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a high melting point, which makes it suitable for use in reactions involving high temperatures. Additionally, it can form complexes with various metal ions, which makes it useful for the synthesis of various metal complexes. However, it is not very soluble in water, which may limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%. It could be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, it could be used in the development of new catalysts for use in chemical reactions. Furthermore, it could be used in the development of new materials with enhanced physical and chemical properties. Finally, it could be used in the development of new analytical techniques for the detection of various compounds.
Synthesis Methods
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-fluoro-4-methoxyphenol with trifluoroacetic anhydride in the presence of pyridine. This reaction gives the desired product, 2-methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, in a yield of approximately 95%.
properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-13-8-10(5-6-12(13)14(19)20)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDLJNMQDKGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691774 |
Source


|
| Record name | 3-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261451-00-6 |
Source


|
| Record name | 3-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6409780.png)



